molecular formula C16H15ClN2O4 B5197999 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B5197999
M. Wt: 334.75 g/mol
InChI Key: VNZRPCWXKORNSO-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, also known as NMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of N-nitrosamines, which are known to be carcinogenic. However, NMBA has been found to have unique properties that make it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as a nitrosating agent, which can lead to the formation of DNA adducts and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cells. It has also been found to cause apoptosis and cell cycle arrest in various cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its ability to induce DNA damage and oxidative stress in cells, which can be useful in studying the mechanisms of action of various drugs. However, one of the limitations of using 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is its potential carcinogenicity, which can pose a risk to researchers working with the compound.

Future Directions

There are several future directions for the use of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in scientific research. One of the areas of interest is the development of novel compounds that can target specific signaling pathways in cancer cells. Another area of interest is the study of the effects of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide on the immune system and its potential use in immunotherapy.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, or 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, is a valuable tool in various fields of scientific research. Its ability to induce DNA damage and oxidative stress in cells makes it a useful compound for studying the mechanisms of action of various drugs. However, its potential carcinogenicity highlights the importance of proper safety measures when working with the compound.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in an organic solvent such as dichloromethane or chloroform and yields 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide as a white crystalline solid.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been used in various fields of scientific research, including chemistry, biochemistry, and pharmacology. It has been found to be a useful tool in the synthesis of novel compounds and in the study of the mechanisms of action of various drugs.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-8-13(19(21)22)4-5-14(10)18-16(20)9-23-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRPCWXKORNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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